molecular formula C8H12Cl4N2 B1436132 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl CAS No. 40658-78-4

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl

Cat. No.: B1436132
CAS No.: 40658-78-4
M. Wt: 278 g/mol
InChI Key: MFMHISRRAAQCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H12Cl4N2. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2.2ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMHISRRAAQCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H12Cl4N2. It is used as a reagent in organic synthesis and as a building block for creating more complex molecules. It has potential in biological research and therapeutic applications.

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride has been investigated for various biological activities, including antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with specific enzymes and receptors within biological systems, which can lead to changes in enzyme activity and cellular signaling pathways. The compound's structure enables it to bind to various molecular targets, potentially inhibiting microbial growth or modulating cancer cell viability.

Antimicrobial Activity

Research indicates that 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride has antimicrobial properties against various pathogens. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) often below 64 µg/mL. It has also shown activity against various Gram-negative bacteria, although the efficacy can vary depending on the specific strain and environmental conditions.

Anticancer Activity

The compound has been evaluated for potential anticancer effects. In vitro studies using A549 human lung cancer cells showed that 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride significantly reduced cell viability in a dose-dependent manner, with some derivatives exhibiting over 60% inhibition at certain concentrations. The anticancer mechanism may involve the induction of apoptosis or cell cycle arrest, but further research is needed to clarify the precise pathways involved.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as inhibiting bacterial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A related compound with similar structural features but different chemical properties.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): Another structurally similar compound used in different applications.

Uniqueness

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern and the presence of both amine and chlorine functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.

Biological Activity

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. Its molecular formula is C8H12Cl4N2, and it has been investigated for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to alterations in enzyme activity and cellular signaling pathways. The compound's structure allows it to bind to various molecular targets, which may result in the inhibition of microbial growth or modulation of cancer cell viability .

Antimicrobial Activity

Research has shown that 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride exhibits antimicrobial properties against a range of pathogens. In particular:

  • Gram-Positive Bacteria : The compound has demonstrated effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria indicate significant antimicrobial activity, with values often below 64 µg/mL .
  • Gram-Negative Bacteria : It has also shown activity against various Gram-negative bacteria, although the efficacy can vary depending on the specific strain and environmental conditions.

Anticancer Activity

The compound has been evaluated for its potential anticancer effects in several studies. Notably:

  • Cell Line Studies : In vitro studies using A549 human lung cancer cells revealed that 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride significantly reduced cell viability. The reduction in viability was dose-dependent, with some derivatives exhibiting over 60% inhibition at specific concentrations .
  • Mechanistic Insights : The anticancer mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of diamines demonstrated that modifications to the structure of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride could enhance its antimicrobial properties. For instance, certain derivatives exhibited MICs as low as 16 µg/mL against resistant strains of bacteria .

Study 2: Anticancer Activity

Another investigation focused on the compound's effect on gastric adenocarcinoma cells (MKN-45). The results indicated that specific structural modifications led to enhanced toxicity against cancer cells compared to standard treatments like Paclitaxel. The study highlighted the potential for developing new therapeutic agents based on this compound .

Data Summary

Biological Activity Target Organisms/Cells MIC (µg/mL) Effectiveness
AntimicrobialStaphylococcus aureus<64Significant
AntimicrobialE. coli<128Moderate
AnticancerA549 lung cancer cellsVariesHigh
AnticancerMKN-45 gastric adenocarcinomaVariesEnhanced compared to controls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl
Reactant of Route 2
1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.